molecular formula C19H17NOS B2590866 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide CAS No. 2415602-24-1

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide

Cat. No. B2590866
CAS RN: 2415602-24-1
M. Wt: 307.41
InChI Key: OVLBAUZVSUUFCA-UHFFFAOYSA-N
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Description

“N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide” is a complex organic compound. It contains a thiophene group, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science .


Synthesis Analysis

Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide” is complex, involving a thiophene group, a cyclopropyl group, and a naphthalene group. The thiophene group is a five-membered heteroaromatic compound containing a sulfur atom .

Future Directions

Thiophene-based analogs, such as “N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide”, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c21-18(17-7-3-5-14-4-1-2-6-16(14)17)20-13-19(9-10-19)15-8-11-22-12-15/h1-8,11-12H,9-10,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLBAUZVSUUFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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